(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone
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Overview
Description
The compound contains several functional groups including an imidazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyridazine is a six-membered ring with two nitrogen atoms. Piperazine is a six-membered ring containing two nitrogen atoms. The phenyl ring is a six-membered aromatic ring made up of carbon atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures have been synthesized through various methods. For example, a series of new 3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides were synthesized and evaluated for their inhibitory activity against IDH1-R132H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. For example, the presence of the imidazole ring could potentially make the compound amphoteric in nature .Scientific Research Applications
- Imidazole derivatives, including the compound , exhibit antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and protozoa . Investigating the specific antibacterial and antifungal potential of this compound could lead to novel therapeutic agents.
- Some imidazole-containing compounds demonstrate antitumor activity. For instance, related structures have been evaluated against cancer cell lines, such as MCF-7 and CaCo-2 . Investigating the cytotoxic effects of our compound on cancer cells could provide valuable insights.
- The compound’s aromatic moiety can serve as a ligand in coordination polymers and MOFs. Researchers have synthesized such materials using imidazole-containing ligands . These frameworks have applications in gas storage, catalysis, and drug delivery.
- Aromatic esters derived from oximes containing imidazole rings have been evaluated for their anti-Candida activity . Investigating our compound’s efficacy against Candida species could contribute to antifungal drug development.
- Imidazole-based ligands often exhibit luminescence. A novel metal-organic framework (MOF) containing our compound has been prepared and characterized . Exploring its luminescent behavior could have applications in sensors or optoelectronic devices.
- Imidazole derivatives serve as essential synthons in drug development. Understanding the compound’s reactivity and synthetic routes can aid medicinal chemists in designing new drugs . Researchers may explore modifications to enhance its pharmacological properties.
Antimicrobial Activity
Anticancer Potential
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Anti-Candida Agents
Luminescent Properties
Drug Design and Synthesis
Future Directions
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
(4-chlorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-3-1-14(2-4-15)18(26)24-11-9-23(10-12-24)16-5-6-17(22-21-16)25-8-7-20-13-25/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEIGEFRSSIAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone |
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